N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine
Overview
Description
N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine is an organosilicon compound with the molecular formula C11H27N3O3Si. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, acetone, and dimethylformamide. This compound is known for its use as a catalyst in various chemical reactions and as a silane coupling agent in materials science .
Mechanism of Action
Target of Action
N,N,N’,N’-Tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine, also known as 1,1,3,3-tetramethyl-2-(3-trimethoxysilylpropyl)guanidine, is primarily used as a ligand in the atom transfer radical polymerization (ATRP) of methacrylates . Its primary targets are the monomers of methacrylates, such as methyl methacrylate (MMA), glycidyl methacrylate (GMA), ethyl methacrylate (EMA), butyl methacrylate (BMA), and 2-(diisopropylamino)ethyl methacrylate (DPA) .
Mode of Action
This compound acts as a ligand and reducing agent in the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of methacrylates . It interacts with its targets (methacrylate monomers) in the presence of Cu(0) wire and CuBr2 . The successful use of this compound as a ligand was only possible after adapting the polymerization procedure to prevent interactions between the compound and the initiator .
Biochemical Pathways
The compound affects the polymerization pathway of methacrylates. It promotes the formation of polymethacrylates with well-defined structures . The reaction is ruled by the activators regenerated by electron transfer (ARGET) ATRP mechanism .
Pharmacokinetics
It’s a stable compound with a molecular weight of 277.44 .
Result of Action
The result of the compound’s action is the formation of polymethacrylates with well-defined structures . The high chain-end functionality of the polymer was confirmed by successful self-chain extension and by the preparation of a well-defined PMMA-b-PBMA-Br (BMA: butyl methacrylate) block copolymer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. It should be stored in an inert atmosphere at room temperature . The presence of Cu(0) wire and CuBr2 is necessary for its action as a ligand in the SARA ATRP of methacrylates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine typically involves the reaction of tetramethylguanidine with 3-chloropropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Tetramethylguanidine+3-chloropropyltrimethoxysilane→N,N,N’,N’-tetramethyl-N”-[3-(trimethoxysilyl)propyl]guanidine+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silane coupling agents.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, particularly with electrophiles
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted guanidine derivatives
Scientific Research Applications
N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and the formation of siloxane bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized as a silane coupling agent to improve the adhesion between inorganic fillers and organic polymers in composite materials
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetramethylguanidine: A strong, non-nucleophilic base used in organic synthesis.
3-aminopropyltrimethoxysilane: A silane coupling agent used to improve adhesion in composite materials.
N,N-dimethylaminopropyltrimethoxysilane: Another silane coupling agent with similar applications
Uniqueness
N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine is unique due to its dual functionality as both a strong base and a silane coupling agent. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Properties
IUPAC Name |
1,1,3,3-tetramethyl-2-(3-trimethoxysilylpropyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27N3O3Si/c1-13(2)11(14(3)4)12-9-8-10-18(15-5,16-6)17-7/h8-10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEIRGBMFHHKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCC[Si](OC)(OC)OC)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219998 | |
Record name | N,N,N',N'-Tetramethyl-N''-(3-(trimethoxysilyl)propyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69709-01-9 | |
Record name | N,N,N′,N′-Tetramethyl-N′′-[3-(trimethoxysilyl)propyl]guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69709-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, N,N,N',N'-tetramethyl-N''-(3-(trimethoxysilyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069709019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N',N'-Tetramethyl-N''-(3-(trimethoxysilyl)propyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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